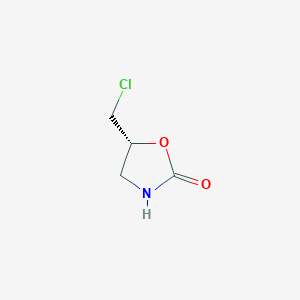
1,2-Dichloro-4-(trifluoromethoxy)benzene
Descripción general
Descripción
“1,2-Dichloro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3Cl2F3O . It has a molecular weight of 231 . This compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1,2-Dichloro-4-(trifluoromethoxy)benzene” is 1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H . The InChI key is SXBGDKFVGXZJDU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1,2-Dichloro-4-(trifluoromethoxy)benzene” is a liquid . It has a molecular weight of 231 .
Aplicaciones Científicas De Investigación
Halogenation of Trifluoromethoxy Benzene Derivatives : Controlled chlorination of trifluoromethoxybenzene, including 1,2-Dichloro-4-(trifluoromethoxy)benzene, produced various chlorinated derivatives, highlighting the thermal stability of these compounds at 200°–250° (Herkes, 1977).
Synthesis of Trifluoromethoxy Naphthalenes : A study described the generation of 1,2-dehydro-4-(trifluoromethoxy)benzene from 1-bromo-4-(trifluoromethoxy)benzene, leading to the synthesis of various naphthalenes, highlighting a method for synthesizing functional organic compounds (Schlosser & Castagnetti, 2001).
Development of Fluorine-containing Polyetherimide : Research demonstrated the synthesis of novel fluorine-containing polyetherimide using derivatives of 1,2-Dichloro-4-(trifluoromethoxy)benzene, revealing applications in the development of high-performance polymers (Yu Xin-hai, 2010).
Rhenium-Catalyzed Trifluoromethylation of Arenes : A study utilized 1,2-Dichloro-4-(trifluoromethoxy)benzene in the context of Rhenium-catalyzed trifluoromethylation, offering insights into the modification of aromatic compounds for various applications (Mejía & Togni, 2012).
Synthesis of Triazoles : The compound was used in the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, showing its potential in creating structurally diverse organic compounds (Hu et al., 2008).
Generation of Organofluorine Compounds : Research focused on generating various organofluorine compounds, using 1,2-Dichloro-4-(trifluoromethoxy)benzene derivatives as intermediates, thus underscoring its role in synthesizing fluorine-containing organic molecules (Castagnetti & Schlosser, 2001).
Catalytic Conversions of Chlorinated Benzenes and Dioxins : This study discussed the catalytic activity of 1,2-Dichloro-4-(trifluoromethoxy)benzene, providing insights into its role in environmental chemistry and pollutant control (Lee & Jurng, 2008).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives : The compound was used in synthesizing aniline derivatives with trifluoromethoxy groups, indicating its utility in pharmaceutical and functional material development (Feng & Ngai, 2016).
Propiedades
IUPAC Name |
1,2-dichloro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBGDKFVGXZJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474138 | |
| Record name | 1,2-dichloro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-(trifluoromethoxy)benzene | |
CAS RN |
151276-10-7 | |
| Record name | 1,2-Dichloro-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151276-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dichloro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)












